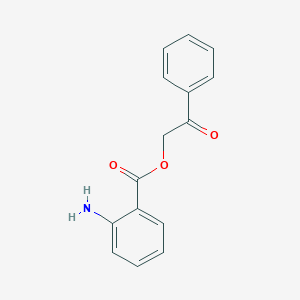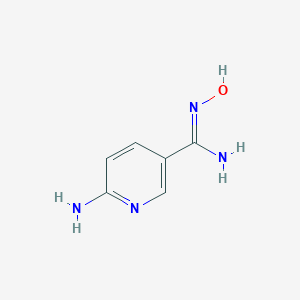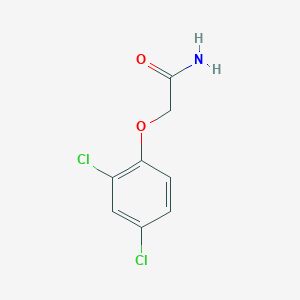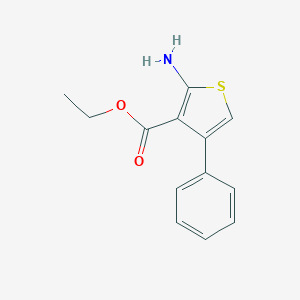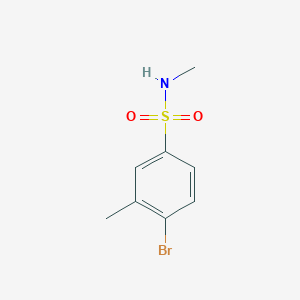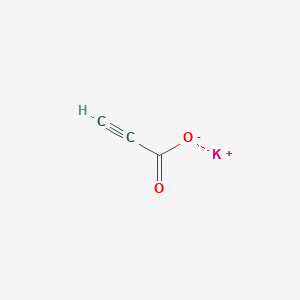
Potassium 2-propynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-propynoate, also known as potassium propynoate, is a chemical compound that belongs to the family of organic compounds known as carboxylic acids. It is widely used in the field of organic synthesis as a reagent and as a building block for the synthesis of various other compounds. Potassium 2-propynoate is a white crystalline powder that is soluble in water and has a pKa value of 4.5.
Mécanisme D'action
The mechanism of action of Potassium 2-propynoate 2-propynoate involves its ability to act as a nucleophile. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. The resulting product is a new compound that has a different chemical and physical property than the starting material. Potassium 2-propynoate can also undergo Michael addition reactions, where it acts as a nucleophile and adds to the double bond of an α,β-unsaturated carbonyl compound.
Effets Biochimiques Et Physiologiques
Potassium 2-propynoate has been shown to have various biochemical and physiological effects. It has been reported to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. Potassium 2-propynoate has been reported to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Potassium 2-propynoate 2-propynoate in lab experiments is its versatility. It can undergo various reactions, making it a valuable reagent for the synthesis of various compounds. Another advantage is its low toxicity profile, making it a safer alternative to other reagents. However, one of the limitations of using Potassium 2-propynoate 2-propynoate is its low solubility in organic solvents, which can make it difficult to work with in certain reactions.
Orientations Futures
For the research on Potassium 2-propynoate 2-propynoate include exploring its potential as an antifungal, antibacterial, and anticancer agent, optimizing its synthesis method, and developing new reactions that can be performed using this reagent.
Méthodes De Synthèse
The synthesis of Potassium 2-propynoate 2-propynoate can be achieved by reacting propargyl alcohol with Potassium 2-propynoate hydroxide in the presence of a catalyst. The reaction takes place through a process called deprotonation, where the hydroxyl group of propargyl alcohol is replaced by a Potassium 2-propynoate ion. The resulting product is Potassium 2-propynoate 2-propynoate, which can be purified by recrystallization.
Applications De Recherche Scientifique
Potassium 2-propynoate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is also used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Potassium 2-propynoate is a versatile reagent that can undergo various reactions such as nucleophilic addition, Michael addition, and cycloaddition. It is used in the synthesis of compounds such as pyridines, pyrimidines, and pyrazoles.
Propriétés
Numéro CAS |
1968-46-3 |
|---|---|
Nom du produit |
Potassium 2-propynoate |
Formule moléculaire |
C3HKO2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
potassium;prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.K/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Clé InChI |
GLNAULDUXCVLKU-UHFFFAOYSA-M |
SMILES isomérique |
C#CC(=O)[O-].[K+] |
SMILES |
C#CC(=O)[O-].[K+] |
SMILES canonique |
C#CC(=O)[O-].[K+] |
Autres numéros CAS |
1968-46-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



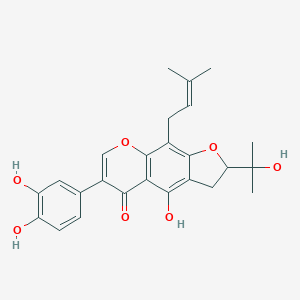
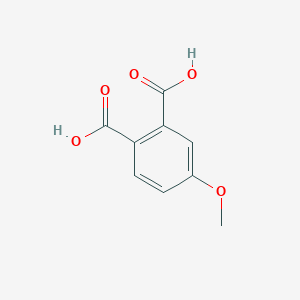
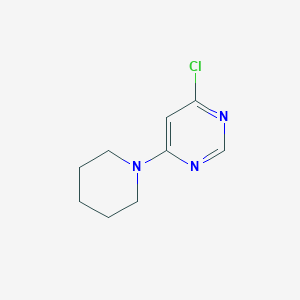
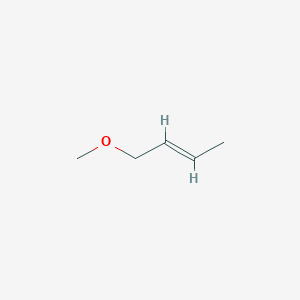
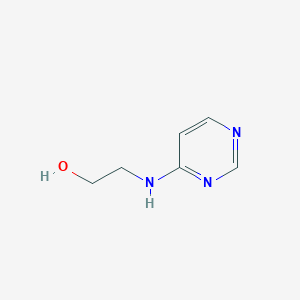
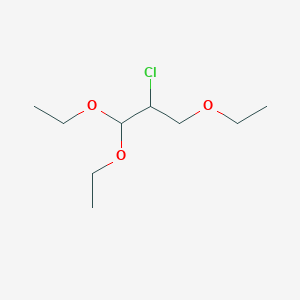
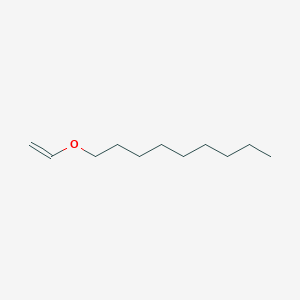
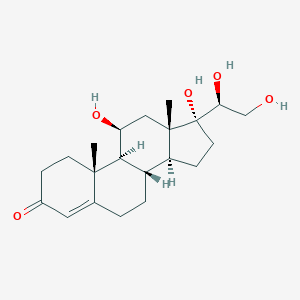
![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
